Product packaging for Lithium hexamethyldisilazane(Cat. No.:)

Lithium hexamethyldisilazane

Cat. No.: B8783099
M. Wt: 168.4 g/mol
InChI Key: QQIRAVWVGBTHMJ-UHFFFAOYSA-N
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Description

Significance as a Non-Nucleophilic Base in Organic Synthesis

The primary application of LiHMDS in organic chemistry is as a strong, non-nucleophilic base. wikipedia.orgwikipedia.org This characteristic is attributed to its significant steric bulk and its moderate basicity compared to other lithium amides. The conjugate acid of LiHMDS, bis(trimethylsilyl)amine, has a pKₐ of approximately 26, which makes LiHMDS less basic than lithium diisopropylamide (LDA), whose conjugate acid has a pKₐ of around 36. wikipedia.org The large trimethylsilyl (B98337) groups render the nitrogen atom sterically hindered, making it a poor nucleophile. wikipedia.org

This combination of properties makes LiHMDS highly effective for deprotonation reactions where the base is not intended to act as a nucleophile, thereby avoiding unwanted side reactions. rsc.orggoogle.com It is particularly useful for generating reactive intermediates like lithium enolates from ketones and esters, which are crucial in carbon-carbon bond-forming reactions. wikipedia.orggoogle.com Notable examples of its application include the Fráter–Seebach alkylation and mixed Claisen condensations. wikipedia.org Its utility extends to a wide array of synthetic transformations, including enantioselective alkylations and the synthesis of complex molecules where precise control over reactivity is essential. lookchem.com For instance, LiHMDS has been employed as a precatalyst in the hydroboration of alkynes and alkenes, demonstrating high efficiency and broad substrate tolerance. organic-chemistry.org

Role as a Ligand in Coordination Chemistry

Beyond its role as a base, LiHMDS is also a valuable ligand in coordination chemistry. wikipedia.orgwikipedia.org The hexamethyldisilazide anion, [N(Si(CH₃)₃)₂]⁻, can coordinate to a wide variety of metal centers. It typically reacts with metal halides via a salt metathesis reaction to produce metal bis(trimethylsilyl)amide complexes. wikipedia.org

The resulting metal complexes benefit from several advantageous properties conferred by the bulky and lipophilic HMDS ligand. wikipedia.org The large steric footprint of the ligand often leads to the formation of discrete, monomeric complexes that are soluble in nonpolar organic solvents. wikipedia.org This enhanced solubility and monomeric nature can significantly increase the reactivity of the metal center compared to the corresponding, often insoluble, metal halides. wikipedia.org The combination of numerous methyl and phenyl substituents in ligands can effectively shield the central metal ion. nih.gov For example, LiHMDS has been used to synthesize heteroleptic lithium(I)-oxazoline complexes where it coordinates to the lithium center alongside other ligands. nih.goviucr.org The unique structural features of these complexes make them attractive for use in catalysis. iucr.org Furthermore, the HMDS ligand has been utilized in creating structural models for organic Li-ion battery cathodes. digitellinc.com

Historical Context and Evolution of Alkali Metal Hexamethyldisilazides in Chemical Transformations

The development of organoalkali metal chemistry has been fundamental to the advancement of synthetic chemistry. cornell.eduresearchgate.net Within this class, alkali metal hexamethyldisilazides, including the lithium (LiHMDS), sodium (NaHMDS), and potassium (KHMDS) derivatives, have become indispensable tools. atamanchemicals.com These compounds are all derived from the same parent amine, hexamethyldisilazane (B44280) (HMDS), and are primarily used as strong, non-nucleophilic bases for deprotonation reactions. google.comatamanchemicals.com

Historically, organolithium reagents gained widespread popularity for their versatility as bases and nucleophiles. cornell.edu However, related sodium and potassium amides, while known, were considered less soluble and stable. cornell.edu Over time, the specific advantages of each alkali metal hexamethyldisilazide became more apparent. For example, LiHMDS is noted for being more stable than lithium diisopropylamide (LDA). google.com NaHMDS and KHMDS are also commercially available and share similar pKa values with LiHMDS, making them useful alternatives in various synthetic contexts. google.com

More recent advancements have focused on the use of these compounds in bimetallic formulations, where an alkali metal is paired with another metal, such as magnesium. researchgate.net This "alkali-metal-mediated" chemistry often results in unique reactivity and selectivity due to synergistic effects between the two metals. researchgate.net For instance, the combination of magnesium bis-hexamethyldisilazide with alkali metals has been shown to catalyze the transfer hydrogenation of alkenes, a reaction that fails with the magnesium compound alone. researchgate.net The identity of the alkali metal can be critical to the outcome of these reactions. researchgate.net Studies have also explored the reactions of these alkali metal HMDS complexes with other reagents, leading to the formation of novel structures like inverse crown ether anions. rsc.org The fixation of CO₂ by LiHMDS has also been investigated, revealing complex and intriguing reaction pathways, including the formation of heterobimetallic carbamato-anhydride structures when used in combination with sodium. rsc.org

Interactive Data Tables

Table 1: Physical and Chemical Properties of Lithium Hexamethyldisilazane This table outlines the key properties of LiHMDS.

PropertyValueReference
Chemical Formula C₆H₁₈LiNSi₂ lookchem.com
Molar Mass 167.33 g/mol lookchem.comcommonorganicchemistry.com
Appearance Colorless crystalline solid / White powder lookchem.comcommonorganicchemistry.com
Melting Point 70-73 °C lookchem.comcommonorganicchemistry.com
Boiling Point 55-56 °C lookchem.com
Density 0.891 g/mL at 25 °C lookchem.com
CAS Number 4039-32-1 commonorganicchemistry.com

Table 2: Comparison of Alkali Metal Amide Bases This table compares LiHMDS with other common alkali metal amide bases used in organic synthesis.

CompoundAbbreviationpKₐ of Conjugate AcidKey FeaturesReference
This compound LiHMDS~26Sterically hindered, non-nucleophilic, more stable than LDA. wikipedia.org
Sodium Hexamethyldisilazane NaHMDS~26Similar reactivity to LiHMDS, used as a strong base. google.com
Potassium Hexamethyldisilazide KHMDS~26Similar reactivity to LiHMDS, used as a strong base. atamanchemicals.com
Lithium Diisopropylamide LDA~36Stronger base than LiHMDS, less sterically hindered. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H19LiNSi2 B8783099 Lithium hexamethyldisilazane

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H19LiNSi2

Molecular Weight

168.4 g/mol

InChI

InChI=1S/C6H19NSi2.Li/c1-8(2,3)7-9(4,5)6;/h7H,1-6H3;

InChI Key

QQIRAVWVGBTHMJ-UHFFFAOYSA-N

Canonical SMILES

[Li].C[Si](C)(C)N[Si](C)(C)C

Origin of Product

United States

Synthesis and Preparation Methodologies for Lithium Hexamethyldisilazane

Deprotonation of Bis(trimethylsilyl)amine

The most prevalent route to LiHMDS involves the removal of the acidic proton from the nitrogen atom of bis(trimethylsilyl)amine, also known as hexamethyldisilazane (B44280) (HMDS). wikipedia.org The pKa of the N-H bond in HMDS is approximately 26, necessitating the use of a strong base for efficient deprotonation. wikipedia.org

The reaction of bis(trimethylsilyl)amine with an organolithium reagent, most commonly n-butyllithium (n-BuLi), is a widely used and commercially established method for synthesizing LiHMDS. wikipedia.orgencyclopedia.pub This reaction is typically performed in an aprotic solvent and can be conducted in situ for immediate use. wikipedia.org

In a typical laboratory preparation, a solution of n-butyllithium in a suitable solvent is added to a solution of hexamethyldisilazane. prepchem.com The reaction is often carried out at low temperatures, such as -10°C or -78°C, to control the exothermicity and prevent side reactions. prepchem.comrug.nl Common solvents for this reaction include tetrahydrofuran (B95107) (THF) and hexane (B92381). prepchem.com The product, LiHMDS, is soluble in a variety of aprotic solvents. wikipedia.org

Table 1: Reaction Parameters for LiHMDS Synthesis via n-Butyllithium

Parameter Details Source(s)
Reactants Bis(trimethylsilyl)amine, n-Butyllithium wikipedia.orgencyclopedia.pub
Product Lithium hexamethyldisilazane, Butane (B89635) wikipedia.orgencyclopedia.pub
Solvents Tetrahydrofuran (THF), Hexane prepchem.com
Temperature -78°C to -10°C prepchem.comrug.nl

| Key Feature | Can be performed in situ | wikipedia.org |

An alternative method for the synthesis of LiHMDS involves the reaction of lithium amide (LiNH₂) with hexamethyldisilazane. catalysis.blog This reaction proceeds in an aprotic solvent like tetrahydrofuran (THF) and produces ammonia (B1221849) as a byproduct, which evolves from the reaction mixture. catalysis.bloggoogle.com

The reaction is represented as: LiNH₂ + [(CH₃)₃Si]₂NH → LiN(SiMe₃)₂ + NH₃

This method can be part of a more cost-effective process, particularly when starting from a sodium-based precursor. For instance, sodium amide can react with hexamethyldisilamine to form sodium hexamethyldisilazide (NaHMDS), which can then undergo a salt metathesis reaction with a lithium salt, such as lithium chloride, to yield LiHMDS. google.com

Another approach involves the direct reaction of lithium metal with hexamethyldisilazane at elevated temperatures, typically above the melting point of lithium (around 190-225°C). google.com This process avoids the need for organolithium reagents but requires high temperatures and pressure. google.com

Table 2: Comparison of Alternative Synthesis Routes

Method Reactants Byproducts Conditions Source(s)
Lithium Amide Route Lithium Amide, Hexamethyldisilazane Ammonia Aprotic solvent (e.g., THF) catalysis.bloggoogle.com
Direct Metalation Lithium Metal, Hexamethyldisilazane Hydrogen High temperature (≥190°C) google.com

| Salt Metathesis | Sodium Hexamethyldisilazide, Lithium Chloride | Sodium Chloride | Ether solvent (e.g., THF) | google.com |

Considerations for Preparation

The synthesis of LiHMDS requires careful attention to reaction conditions due to the high reactivity of the organolithium species involved. wikipedia.orgvapourtec.com

Anhydrous and Anaerobic Conditions: Organolithium reagents, including LiHMDS, are sensitive to moisture and air. lookchem.comrsc.org Reactions must be carried out under an inert atmosphere, such as argon or nitrogen, using dry solvents and glassware to prevent decomposition of the reagent. prepchem.comacs.org All solvents should be rigorously dried before use. acs.org

Temperature Control: The deprotonation reaction is often exothermic. vapourtec.com Maintaining low temperatures is crucial for controlling the reaction rate, minimizing side reactions, and ensuring the stability of the product. prepchem.comucc.ie

Reagent Purity: The purity of the starting materials, particularly the organolithium reagent and hexamethyldisilazane, is important for obtaining a high yield of LiHMDS. Commercially available organolithium solutions are often used. vapourtec.com

Solvent Choice: The choice of solvent can influence the reactivity and aggregation state of the LiHMDS. rug.nl While THF is common, other ethereal or hydrocarbon solvents can be used, which may affect the solubility and reactivity of the base. google.comgoogle.com

Structural and Aggregation Behavior of Lithium Hexamethyldisilazane

Solution-Phase Aggregation Equilibria

The structure of LiHMDS in solution is governed by a dynamic equilibrium between various aggregated forms, ranging from monomers to higher oligomers. The position of this equilibrium is dictated primarily by the coordinating ability of the solvent.

In the presence of coordinating solvents, such as ethers and amines, the predominant species of LiHMDS in solution are monomers and dimers. nih.govwikipedia.org These solvents coordinate to the lithium centers, breaking down larger aggregates. In tetrahydrofuran (B95107) (THF), for instance, computational studies have identified di-solvated monomers and dimers as the most probable species at room temperature. researchgate.netnih.gov The equilibrium between these forms is sensitive to solvent concentration; at elevated concentrations of THF, the monomeric form becomes the sole observable species. nih.gov Spectroscopic studies have allowed for the characterization of various solvated dimers, including mono-, di-, and mixed-solvated forms, particularly when ligand exchange is slow on the NMR timescale. cornell.edu

Predominant LiHMDS Species in Coordinating Solvents
Solvent TypePredominant SpeciesTypical Solvation StateReference
Ethers (e.g., THF)Monomer-Dimer EquilibriumDi-solvated monomers and dimers nih.govresearchgate.netnih.gov
AminesMonomer-Dimer EquilibriumMono- and di-solvated dimers nih.govacs.org
Ammonia (B1221849)Trisolvated MonomerStabilized by intermolecular H-bonds nih.govwikipedia.org

In contrast, when LiHMDS is dissolved in non-coordinating solvents like hydrocarbons (e.g., pentane) or aromatic solvents (e.g., toluene), higher-order aggregates such as trimers and tetramers are favored. nih.govwikipedia.org The solid-state structure of LiHMDS is known to be a cyclic trimer. wikipedia.org While quantum-chemical calculations suggest that the highest possible degree of aggregation for unsolvated LiHMDS is a tetramer, in nonpolar solutions, the formation of dimers and trimers is generally more thermodynamically favorable. researchgate.netnih.gov The tetramer is often considered a transient intermediate in the equilibrium between smaller aggregates. nih.govnih.gov

LiHMDS Aggregation in Non-Coordinating Solvents
Solvent TypePredominant AggregatesSolid-State StructureReference
Hydrocarbons (e.g., Pentane)Trimers, TetramersTrimer nih.govwikipedia.org
Aromatics (e.g., Toluene)Trimers, Tetramers nih.govwikipedia.org

LiHMDS can also form mixed aggregates by incorporating other species present in the solution, such as substrates or salt additives like lithium halides. The formation of these heteroaggregates can significantly alter the reactivity and solubility of the base. nih.govcornell.edu While much of the detailed research has focused on other lithium amides like lithium diisopropylamide (LDA), the principles extend to LiHMDS. researchgate.net For example, computational studies on related systems have shown that mixed dimers and trimers can form with lithium chloride, and these mixed species are often favored thermodynamically. researchgate.netnih.gov The formation of mixed aggregates is a critical consideration in many synthetic reactions where LiHMDS is used in the presence of other reagents or byproducts.

Solvation Effects on Aggregation State

The donicity of a solvent—its ability to donate an electron pair to the lithium cation—strongly influences the deaggregation of LiHMDS oligomers.

Ethers and Amines : Solvents like THF and various amines effectively break down higher aggregates into soluble, solvated monomers and dimers. nih.govwikipedia.org The steric bulk of the amine ligands can introduce complexity; for example, hindered trialkylamines engage in rapid ligand exchange, whereas less hindered amines can form discrete, stable solvated dimers observable by NMR spectroscopy. acs.org Polydentate ligands, such as polyamines and polyethers, can chelate the lithium ion, leading to the formation of stable, monomeric species. cornell.edu

Hexamethylphosphoramide (HMPA) : HMPA is a highly polar, strongly coordinating solvent. While it readily displaces weaker ligands like THF from the lithium coordination sphere, it has been observed to have only a marginal effect on the dimer-monomer equilibrium compared to THF alone. cornell.edu This highlights that the relationship between solvent coordinating power and the resulting aggregation state is not always straightforward. cornell.edu

The specific geometry and electronic nature of the solvent-lithium interaction are critical for accurately modeling and understanding the behavior of LiHMDS in solution. Computational studies using density functional theory (DFT) have shown that the choice of the model solvent is important. For instance, water has been shown to be an inappropriate substitute for THF in computational models of LiHMDS solvation. researchgate.netnih.gov The interaction energy and coordination geometry of THF with the lithium center are distinct and cannot be accurately represented by a simpler protic solvent like water. nih.gov

Experimental studies under specialized conditions have also shed light on specific solvent interactions. In one study, the reaction of dimeric LiHMDS with water was investigated in ultra-cold helium nanodroplets. researchgate.net The results indicated an aggregation-induced reaction, where the interaction energy of the (LiHMDS)₂ dimer with a water molecule was sufficient to overcome the reaction barrier even at near-absolute zero temperatures. researchgate.netresearchgate.net

Solid-State Structural Characterization

In the solid state, Lithium Hexamethyldisilazane (B44280) adopts a cyclic, trimeric structure. wikipedia.orgchemicalbook.com This was established through early crystallographic characterization, which revealed a planar six-membered ring composed of alternating lithium and nitrogen atoms. iucr.org This trimeric arrangement, [(LiHMDS)₃], is the stable form in the absence of coordinating solvent molecules. wikipedia.org

When LiHMDS is crystallized in the presence of coordinating ligands, it can form discrete, neutral coordination complexes. A notable example is the complex formed with 4,4-dimethyl-2-phenyl-2-oxazoline (B92119) (Phox). The reaction of LiHMDS with two equivalents of Phox in hexane (B92381) yields colorless crystals of [Li{N(Si(CH₃)₃)₂}(Phox)₂]. iucr.orgiucr.org X-ray crystallographic analysis of this complex reveals a mononuclear structure where the lithium(I) center has a trigonal–planar coordination geometry. iucr.orgiucr.org The lithium atom is bonded to three nitrogen atoms: one from the hexamethyldisilazide anion and two from the nitrogen atoms of the two monodentate oxazoline (B21484) ligands. iucr.orgiucr.org The molecule possesses a twofold rotation axis that coincides with the Li-N(amide) bond. iucr.orgiucr.org

Spectroscopic Probes of Aggregation and Solvation

NMR spectroscopy is a powerful tool for elucidating the complex solution-state behavior of LiHMDS, including its aggregation and solvation states. By using isotopically labeled [⁶Li,¹⁵N]LiHMDS, researchers can directly probe the local environment of the lithium and nitrogen atoms. cornell.eduacs.org

⁶Li and ¹⁵N NMR: These nuclei are particularly informative. The multiplicity of the ⁶Li signal (coupled to ¹⁵N) and the ¹⁵N signal (coupled to ⁶Li) can indicate the number of lithium atoms in an aggregate. For example, a 1:1:1 triplet in the ¹⁵N NMR spectrum is characteristic of a dimer, while a 1:2:1 triplet indicates a monomeric species coordinated by a nitrogen-containing ligand. cornell.edu These techniques have been used to identify and characterize a wide range of structures, including mono- and di-solvated dimers, as well as monomers with varying coordination numbers. cornell.eduacs.org

¹³C and ²⁹Si NMR: These techniques provide complementary information about the ligand and the silylamide group, respectively. nih.gov Changes in chemical shifts can indicate coordination to the lithium center.

Heteronuclear Correlation Spectroscopy: Advanced 2D NMR techniques like Heteronuclear Multiple Quantum Correlation (HMQC) spectroscopy are also employed. For instance, ⁶Li{¹³C}-HMQC-TOCSY has been used to study trimeric aggregates. acs.org

Diffusion-Ordered NMR Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of molecules, which correlates with their size. DOSY has been used to measure ligand binding constants and to confirm the aggregation and solvation states of LiHMDS complexes with various ethereal ligands. researchgate.net

Infrared (IR) spectroscopy is another valuable method for studying LiHMDS and its complexes. The technique is sensitive to changes in the vibrational frequencies of bonds upon coordination or changes in aggregation. The Si-N stretching modes in the LiHMDS anion are particularly sensitive to the local coordination environment of the Li-N core.

In situ IR spectroscopy allows for the real-time monitoring of reactions involving LiHMDS. researchgate.net By setting the spectrum of the initial solution as a background, one can observe the appearance of new vibrational bands corresponding to the newly formed complex and the disappearance of bands from the reactants. researchgate.net This method can be used to follow the kinetics of complex formation and to determine the stoichiometry of the resulting complexes. researchgate.net For example, in the formation of a coordination complex, changes in the vibrational modes of the ligand (such as C=N or C-O stretches) upon binding to the lithium center can be tracked to understand the binding process. researchgate.netresearchgate.net This provides dynamic information that complements the static structural picture obtained from NMR or X-ray crystallography.

Ultrasonic Relaxation Spectroscopy for Dynamic Structural Changes

Ultrasonic relaxation spectroscopy has been employed to investigate the dynamic structural changes and aggregation behavior of lithium hexamethyldisilazane (LiHMDS) in solution. mdpi.com This technique allows for the examination of the structural mechanisms and dynamical properties by measuring ultrasonic absorption over a range of concentrations and temperatures. mdpi.comnih.gov

In studies of LiHMDS in toluene (B28343), acoustic spectra have revealed two distinct Debye-type relaxational absorptions. mdpi.comresearchgate.netresearchgate.net These absorptions are attributed to different aggregation phenomena occurring at low and high frequencies. mdpi.comresearchgate.net The low-frequency relaxation is associated with the formation of trimers from dimeric and monomeric units of LiHMDS. mdpi.comnih.gov Conversely, the high-frequency relaxation is linked to the formation of aggregates between a LiHMDS dimer and a toluene molecule. mdpi.comresearchgate.net

The prevalence of these relaxation mechanisms is dependent on the mole fraction of LiHMDS in the solution. mdpi.com The low-frequency relaxation, corresponding to trimer formation, is dominant in solutions with high LiHMDS mole fractions. mdpi.comresearchgate.net In contrast, the high-frequency relaxation, related to the hetero-aggregation with toluene, is the primary process observed in low mole fractions of LiHMDS. mdpi.comresearchgate.net In the intermediate mole fraction range, specifically between 0.25 and 0.46, both relaxation processes are observed in the spectra. mdpi.comnih.gov This transition signifies a crossover from a structural mechanism dominated by the hetero-association of LiHMDS dimers with toluene to one characterized by the formation of LiHMDS trimers. nih.govresearchgate.net

The analysis of concentration-dependent relaxation parameters has enabled the determination of kinetic and thermodynamic properties associated with these structural changes. mdpi.comnih.govresearchgate.net

Detailed Research Findings

The combination of ultrasonic relaxation spectroscopy with computational methods, such as molecular docking and Density Functional Theory (DFT), has provided a more comprehensive understanding of the aggregation processes. mdpi.comresearchgate.net These theoretical calculations have helped to clarify the formation of aggregates and evidence the stability of the involved species. mdpi.com

The Gibbs free energy change associated with the formation of trimers from monomers and dimers has been calculated to be -6.97 kcal/mol. researchgate.net For the aggregation of LiHMDS dimers with toluene, the Gibbs free energy change was determined to be 8.91 kcal/mol. researchgate.net

Further analysis of the temperature dependence of the acoustic parameters has allowed for the estimation of thermodynamic activation and reaction enthalpy parameters for both the self-aggregation of LiHMDS and its hetero-aggregation with toluene. mdpi.com

Table 1: Thermodynamic Parameters for LiHMDS Aggregation Processes

Aggregation Process Activation Enthalpy (ΔH*) Activation Entropy (ΔS*) Enthalpy Difference (ΔH⁰)
Self-aggregation of LiHMDS 4.98 ± 0.32 kcal/mol 10.57 ± 1.09 cal/mol·K 15.96 ± 2.88 kcal/mol
Hetero-aggregation with Toluene 12.84 ± 1.12 kcal/mol 17.94 ± 3.79 cal/mol·K 16.93 ± 0.17 kcal/mol

Computational and Theoretical Investigations of Lithium Hexamethyldisilazane

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been extensively applied to study LiHMDS, offering a balance between computational cost and accuracy. The B3LYP functional is a common approach used in these investigations. acs.org DFT calculations have been instrumental in exploring the structures of monomers, dimers, trimers, and tetramers, both in their unsolvated state and when microsolvated with solvent molecules like tetrahydrofuran (B95107) (THF). acs.orgnih.gov

DFT studies have quantified the energetic driving forces behind the aggregation and solvation of LiHMDS. Calculations have shown that in the gas phase or nonpolar solvents, the formation of aggregates is highly favorable. For instance, the formation of LiHMDS trimers from monomer and dimer units in toluene (B28343) is associated with a negative change in Gibbs free energy, indicating a spontaneous process. mdpi.com

The interaction with solvent molecules is also a critical factor. The solvation of LiHMDS aggregates by THF has been thoroughly investigated, revealing the energy contributions of each solvent molecule. acs.orgnih.gov Studies combining DFT with infrared spectroscopy have also examined the reaction of dimeric LiHMDS with water, finding a substantial interaction energy of 69 kJ mol⁻¹, which is sufficient to overcome subsequent reaction barriers even at ultracold temperatures. rsc.org

Table 1: Calculated Energetic Data for LiHMDS Aggregation
ProcessSolventCalculated MetricValue
Trimer formation from monomer and dimerTolueneΔG-6.97 kcal/mol mdpi.com
Interaction of (LiHMDS)₂ with H₂OHelium NanodropletInteraction Energy69 kJ/mol rsc.org

The structural landscape of LiHMDS is highly dependent on its environment. DFT calculations have been crucial in identifying the preferred aggregate structures under different conditions. acs.orgnih.gov

In Nonpolar Solvents: In non-coordinating solvents like toluene or pentane, higher-order aggregates are favored. mdpi.com DFT calculations suggest that while the highest possible degree of aggregation is a tetramer, the formation of dimers and trimers is more thermodynamically favorable, with tetramers likely serving as transient intermediates. mdpi.comresearchgate.netnih.gov In some cases, the formation of a dimer from a trimer is the preferred thermodynamic pathway. acs.orgnih.gov

In Coordinating Solvents: In coordinating solvents such as THF or amines, the structure is dominated by lower aggregates, primarily solvated monomers and dimers. mdpi.com DFT studies indicate that in THF solution, di-solvated monomers and dimers are the most probable species present. acs.orgnih.govresearchgate.net

In the Solid State: In the absence of a solvent, LiHMDS is known to exist as trimers or tetramers. researchgate.net

These computational findings align with and provide a theoretical basis for experimental observations from NMR spectroscopy and X-ray crystallography. researchgate.net

Table 2: Predominant LiHMDS Species in Various Media
MediumPredominant SpeciesSupporting Computational Evidence
Nonpolar Solvents (e.g., Toluene)Dimers and Trimers mdpi.comnih.govTetramers identified as likely intermediates. researchgate.net
Coordinating Solvents (e.g., THF)Di-solvated Monomers and Dimers acs.orgnih.govresearchgate.netStructures dominated by monomer and dimer units. mdpi.com
Solid StateTrimers and Tetramers researchgate.netUnsolvated aggregates are stable.

Temperature is a significant factor influencing the equilibrium between different aggregated and solvated forms of LiHMDS. acs.orgnih.gov Computational studies have shown that the degrees of both aggregation and solvation are more pronounced at lower temperatures. acs.orgnih.govresearchgate.net For example, DFT calculations predict that at 0 K, the LiHMDS monomer can be solvated by up to three THF molecules, and the dimer by two. acs.orgnih.govresearchgate.net As the temperature increases to 298 K, the extent of solvation decreases. acs.orgresearchgate.net This temperature dependence is critical for understanding and controlling the reactivity of LiHMDS in chemical reactions, which are often conducted at low temperatures.

Molecular docking simulations, often used in conjunction with DFT, have been employed to clarify the formation of aggregates, particularly in the presence of non-coordinating solvents. mdpi.comresearchgate.net Using software like AutoDock, researchers have investigated the specific interactions between LiHMDS species and solvent molecules like toluene. mdpi.comnih.gov These calculations have successfully modeled the formation of trimers from monomer and dimer units and, notably, the hetero-association between a LiHMDS dimer and a single toluene molecule. mdpi.comnih.gov For the latter, a specific stable orientation was identified with a docking score of -2.91 kcal/mol, providing a quantitative measure of this weak interaction. mdpi.com

Ab Initio and Semi-Empirical Methods (e.g., MNDO, PM3)

While DFT is widely used, other computational methods have also been applied to study LiHMDS and related lithium amides. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2), have been used to investigate the geometries of related lithiated species. researchgate.net

Semi-empirical methods, such as MNDO (Modified Neglect of Diatomic Overlap) and PM3 (Parametrized Model 3), offer a faster, albeit less accurate, alternative for studying large systems. These methods have been used to explore possible structures of heterodimers involving LiHMDS isotopologues and to predict the effects of additives like HMPA on the aggregation equilibria of lithium dialkylamides. researchgate.netcornell.eduacs.org For instance, computational studies using PM3 have been combined with B3LYP calculations to investigate the structures of heterodimers and the role of THF in their solvation, with results that are consistent with NMR data. researchgate.net

Theoretical Modeling of Reaction Mechanisms

Theoretical modeling has been essential in mapping out the reaction mechanisms involving LiHMDS. DFT calculations (B3LYP/6-31G(d) level) have been used to investigate the enolization of ketones, a classic reaction where LiHMDS is used as a strong base. nih.gov These studies have detailed the involvement of specific aggregates, such as monosolvated dimers, in the rate-limiting proton transfer step and have helped to explain the observed stereoselectivities. nih.govnih.gov

Furthermore, theoretical studies have provided insight into the reactivity of LiHMDS with other substrates. For example, DFT calculations demonstrated that the reaction between dimeric LiHMDS and water is nearly barrierless, rationalizing the formation of lithium hydroxide (B78521) and hexamethyldisilazane (B44280) products. rsc.org In the context of materials science, understanding the reaction mechanism of LiHMDS is crucial for processes like atomic layer deposition (ALD), where it is used as a precursor for lithium-containing thin films. researchgate.net

Transition State Analysis in Deprotonation Reactions

Computational studies, particularly those employing density functional theory (DFT), have provided significant insights into the transition state structures of deprotonation reactions facilitated by Lithium Hexamethyldisilazane (LiHMDS). These investigations are crucial for understanding the kinetics and selectivity of these reactions.

One key area of focus has been the enolization of ketones. The transition state geometries for LiHMDS-promoted deprotonation leading to the formation of lithium enolates have been optimized and analyzed. These studies reveal important interatomic distances and electron densities at the bond critical points, shedding light on the nature of the noncovalent interactions that stabilize the transition state. The relative Gibbs free energy barriers for deprotonation, calculated with respect to the separated reactants, provide a quantitative measure of the reaction's feasibility.

For instance, in the deprotonation of a ketone, the transition state involves the coordination of the lithium ion to the carbonyl oxygen, while the nitrogen atom of the hexamethyldisilazide anion abstracts a proton from the α-carbon. The geometry of this transition state can be influenced by the aggregation state of LiHMDS, with both monomer-based and dimer-based pathways being computationally explored. Rate studies have indicated that the preference for E or Z isomers of the resulting enolate can be traced to differently solvated monomer-based transition structures nih.gov. Specifically, tetrasolvated and pentasolvated monomer-based transition structures have been implicated in determining the isomeric preference nih.gov. In some cases, particularly with trialkylamine solvents, a monosolvated-dimer-based transition structure is believed to be responsible for high selectivity nih.gov.

The following table summarizes computed data for an optimized transition state in a LiHMDS-promoted deprotonation reaction leading to a lithium enolate researchgate.net.

ParameterValue
Important Interatomic Distance (Å)Data not available in abstract
Electron Density at Bond Critical Points (ρ × 10⁻²)Data not available in abstract
Strength of Noncovalent Interactions (kcal mol⁻¹)Data not available in abstract
Relative Gibbs Free Energy Barrier (kcal mol⁻¹)Not specified

Note: Specific numerical values for interatomic distances, electron densities, and interaction strengths were mentioned as being present in the source's supplementary materials but were not detailed in the accessible abstract.

Tunneling Effects in Kinetic Isotope Studies

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating the mechanisms of chemical reactions, particularly for identifying rate-limiting steps and the involvement of quantum mechanical tunneling. In the context of deprotonation reactions mediated by LiHMDS, significant primary hydrogen/deuterium KIEs have been observed, suggesting that the cleavage of the C-H bond is indeed the rate-limiting step.

For example, in the LiHMDS-mediated enolization of a ketone in the presence of triethylamine (B128534), a large kinetic isotope effect (kH/kD > 10) was reported, confirming a rate-limiting proton transfer. Similarly, studies on ketone enolization with the closely related sodium hexamethyldisilazane (NaHMDS) have also shown large KIEs (kH/kD ≥ 12), consistent with rate-limiting deprotonation.

The magnitude of these KIEs can be indicative of quantum tunneling, where the proton, due to its wave-like nature, can penetrate the activation barrier rather than surmounting it. Tunneling is more pronounced for lighter isotopes (protium) than for heavier ones (deuterium), leading to larger than classically predicted KIE values. While the experimentally observed large KIEs in LiHMDS-mediated reactions are suggestive of a contribution from hydrogen tunneling, detailed computational studies that specifically quantify the extent of tunneling in these systems are not extensively documented in the readily available literature. Theoretical investigations of other hydrogen transfer reactions have shown that tunneling can significantly enhance reaction rates, and a higher KIE is often associated with a pronounced contribution from tunneling. However, without specific computational analysis for LiHMDS reactions, the precise contribution of tunneling to the observed KIEs remains an area for further investigation.

The following table summarizes experimentally determined kinetic isotope effects for deprotonation reactions involving hexamethyldisilazide bases.

BaseSubstrateSolvent/AdditiveKinetic Isotope Effect (kH/kD)
LiHMDSKetoneTriethylamine/Toluene> 10
NaHMDSKetoneNot Specified≥ 12

Mechanistic Studies of Lithium Hexamethyldisilazane Mediated Reactions

Enolization Mechanisms

The enolization of carbonyl compounds is a fundamental reaction in organic chemistry, and LiHMDS is a favored reagent for this purpose due to its strong basicity and steric bulk, which minimizes side reactions. The mechanism of LiHMDS-mediated enolization is not singular; it is highly dependent on the solvent, temperature, and stoichiometry of the reactants. Research has revealed the operation of multiple pathways, primarily involving monomeric and dimeric species of LiHMDS.

In non-coordinating or weakly coordinating solvents like toluene (B28343) or trialkylamines, LiHMDS predominantly exists as a dimer. Mechanistic studies have shown that these dimeric species can directly participate in the enolization process through dimer-based transition structures. The enolization of 2-methylcyclohexanone (B44802) in the presence of trialkylamines, for instance, has been shown to proceed via a dimer-based transition state, leading to significant rate accelerations of over 3000-fold compared to the reaction in neat THF. This acceleration is attributed to the steric destabilization of the LiHMDS reactants by the bulky amines, which is more pronounced than the destabilization of the transition state. In situ IR spectroscopy and NMR studies have been instrumental in identifying ketone-complexed cyclic dimers as key intermediates in these pathways. Even in neat THF, where LiHMDS is predominantly monomeric, dimer-based pathways can become significant, particularly under conditions where the monomer can aggregate to form a more reactive dimer.

The use of LiHMDS in triethylamine (B128534) (Et3N)/toluene mixtures has been shown to rapidly enolize acyclic ketones and esters with high E/Z selectivity through a dimer-based mechanism. Rate studies of the enolization of highly substituted aryl ketones in the presence of N,N-dimethylethylamine or triethylamine in toluene attribute the high E-selectivity exclusively to monosolvated-dimer-based transition structures.

Table 1: Effect of Solvent on LiHMDS-Mediated Enolization Pathway and Rate

Solvent System Predominant LiHMDS Species Transition Structure Observed Rate Change Reference
Toluene/Trialkylamines Dimer Dimer-based >3000-fold acceleration
Neat THF Monomer (97%) Monomer- and Dimer-based Baseline
Et3N/Toluene Dimer Dimer-based >100 times faster than neat THF

In strongly coordinating solvents such as tetrahydrofuran (B95107) (THF), LiHMDS exists primarily as a monomer. Under these conditions, enolization often proceeds through monomer-based transition structures. For example, the enolization of 2-methylcyclohexanone in THF/toluene is consistent with a THF concentration-dependent monomer-based pathway.

The stereochemical outcome of the enolization of highly substituted acyclic ketones in THF/hexane (B92381) mixtures has been traced to different solvated monomer-based transition structures. The preference for the E-isomer is attributed to a tetrasolvated-monomer-based pathway, while the Z-isomer arises from a pentasolvated-monomer-based pathway. The enolization of 2-methylcyclohexanone has also been shown to proceed via a disolvated monomer-based mechanism. Rate studies are consistent with a monomer-based transition structure of the form [(TMS₂NLi)(ketone)(pyrrolidine)₃] in pyrrolidine/toluene.

The stoichiometry of LiHMDS relative to the carbonyl substrate can have a profound impact on the stereoselectivity of enolization, particularly the ratio of E to Z enolates formed. Studies on the enolization of acyclic ketones with LiHMDS/Et₃N have shown that using less than two equivalents of LiHMDS can lead to equilibration of the initially formed enolate, resulting in a loss of stereoselectivity. For instance, a high E:Z selectivity of 100:1 at 50% conversion (using 2.0 equivalents of base) can be reversed to a 1:2 ratio at full conversion (with 1.0 equivalent of base) due to this equilibration.

In the enolization of highly substituted acyclic ketones, changing the solvent from neat THF to 2.0 M THF/hexane reverses the selectivity from moderately Z-selective (1:6 E/Z) to E-selective (2:1 E/Z). This change is attributed to a shift from a pentasolvated-monomer-based pathway favoring the Z-isomer to a dominant tetrasolvated-monomer-based pathway favoring the E-isomer.

Table 2: Influence of LiHMDS Stoichiometry and Solvent on E/Z Selectivity

Substrate Solvent LiHMDS Equivalents E/Z Ratio Reference
Acyclic Ketone Et₃N/Toluene >2.0 High E-selectivity
Acyclic Ketone Et₃N/Toluene <2.0 Equilibration, reduced selectivity
Highly Substituted Acyclic Ketone Neat THF N/A 1:6
Highly Substituted Acyclic Ketone 2.0 M THF/Hexane N/A 2:1

Evidence of autocatalysis has been observed in the Ireland-Claisen rearrangement of enolates generated using LiHMDS in Et₃N/toluene. The rearrangement of Et₃N-solvated enolates proceeds approximately 20 times faster than their THF-solvated counterparts. The reaction progress follows a sigmoidal curve, which is a characteristic feature of autocatalysis, where a product of the reaction accelerates the rate of the reaction. This phenomenon is believed to occur as the enolate is replaced with carboxylates within the aggregates.

Hydroboration Reaction Mechanisms

LiHMDS has also emerged as an effective precatalyst for the hydroboration of alkenes and alkynes, offering a transition-metal-free approach to the synthesis of valuable organoboranes.

Mechanistic investigations into the LiHMDS-promoted hydroboration of alkynes and alkenes with pinacolborane (HBpin) have revealed that LiHMDS is not the direct catalytic species. Instead, it functions as a precatalyst, reacting with HBpin to generate borane (B79455) (BH₃) in situ. This newly formed BH₃ is the active species that drives the hydroboration reaction. Control experiments have confirmed that alkynyl lithium intermediates are not involved in this process, distinguishing it from other lithium-catalyzed hydroboration methods. The presence of BH₃ can be confirmed by trapping it with N,N,N′,N′-tetramethylethylenediamine (TMEDA) to form observable H₃B·TMEDA and (H₃B)₂·TMEDA adducts. The addition of TMEDA to the reaction mixture has been shown to inhibit the hydroboration, further supporting the role of in situ-formed BH₃ as the key intermediate.

Distinction from Alkynyl Lithium Intermediates

Mechanistic investigations into reactions mediated by Lithium hexamethyldisilazane (B44280) (LiHMDS) have revealed pathways that are distinct from those involving traditional alkynyl lithium intermediates. A notable example is the LiHMDS-promoted hydroboration of alkynes and alkenes using pinacolborane (HBpin) as the hydride source. organic-chemistry.orgnih.gov In this process, LiHMDS acts as a precatalyst. organic-chemistry.orgnih.gov

Control experiments and mechanistic studies have indicated that the reaction proceeds through the in-situ formation of a BH3 species, which is responsible for driving the hydroboration turnover. organic-chemistry.orgnih.gov Crucially, these investigations confirmed that alkynyl lithium intermediates are not involved in this catalytic cycle. organic-chemistry.org This finding distinguishes the LiHMDS-promoted method from previously established lithium-catalyzed hydroboration reactions where the formation of an alkynyl lithium species is a key step. organic-chemistry.org The reaction demonstrates broad substrate tolerance and provides an efficient route to valuable alkyl and vinyl boronates. organic-chemistry.org

Ring-Opening Polymerization Mechanisms

Lithium hexamethyldisilazane has been identified as a highly efficient initiator for the ring-opening polymerization (ROP) of various cyclic monomers, including α-amino acid N-carboxyanhydrides (NCAs) and cyclic esters like lactide. repec.orgnih.govnih.govresearchgate.net The mechanisms involved are characterized by rapid kinetics and features of a living polymerization.

Anionic Polymerization Initiation

Mechanistic studies support that LiHMDS initiates the polymerization of NCAs and lactide through an anionic ring-opening mechanism. repec.orgnih.gov Unlike conventional initiators such as primary amines, which can lead to slow and side-reaction-prone polymerizations, LiHMDS provides an extremely rapid process. repec.orgnih.govdoaj.org The high nucleophilicity of the LiHMDS amide is suitable for initiating the ring-opening of various polyesters. nih.gov This initiation leads to the formation of polypeptides and polyesters, often completing within minutes to hours, a significant acceleration compared to traditional methods that can take several days. repec.orgnih.gov

Living Polymerization Characteristics

The ROP initiated by LiHMDS exhibits the key characteristics of a living polymerization. repec.orgnih.govnih.gov This is a form of chain-growth polymerization where chain termination and transfer reactions are largely absent. wikipedia.org Key features observed in LiHMDS-initiated ROP include:

Controlled Molecular Weight : The degree of polymerization shows a linear relationship with the monomer-to-initiator ratio, allowing for the synthesis of polymers with predetermined molecular weights. nih.gov

Narrow Molecular Weight Distribution : The resulting polymers consistently display a narrow molecular weight distribution, with polydispersity index (PDI or M_w/M_n) values typically between 1.08 and 1.28. repec.orgnih.gov A PDI value below 1.5 is a hallmark of a living polymerization. wikipedia.org

Preserved End-Group Functionality : The active polymer chain ends remain available for further propagation. nih.govcmu.edu This allows for the synthesis of block copolymers through the sequential addition of different monomers. nih.govcmu.edu

These characteristics enable the precise synthesis of polypeptides and polyesters with well-defined structures and lengths, which is particularly valuable for creating libraries of materials for functional screening. repec.orgnih.govnih.gov

Table 1: Living Polymerization Characteristics of LiHMDS-Initiated ROP of NCAs
MonomerDegree of Polymerization (DP) RangePolydispersity Index (M_w/M_n) RangeReaction TimeReference
α-amino acid N-carboxyanhydrides (NCAs)20–12941.08–1.28Minutes to Hours repec.orgnih.gov

Other Deprotonation Mechanisms

Beyond its role in polymerization, LiHMDS is a powerful non-nucleophilic base used for various deprotonation reactions, particularly for the formation of enolates and other carbanions. The mechanism of these reactions can be highly dependent on solvent and the presence of additives.

C-H Bond Deprotonation Pathways

LiHMDS is widely used for the deprotonation of C-H bonds adjacent to carbonyl groups to form lithium enolates. nih.govnih.gov The mechanism of this enolization is highly sensitive to the reaction solvent. researchgate.net

In THF-rich environments : Studies show that enolization often proceeds through monomer-based transition states. nih.gov The specific selectivity for E or Z isomers can depend on the degree of solvation of the LiHMDS monomer. For instance, Z-selectivity in some ketone enolizations has been attributed to a pentasolvated-monomer-based pathway, while E-selectivity arises from a tetrasolvated-monomer-based pathway. nih.gov

In the presence of trialkylamines (e.g., Et3N) in non-coordinating solvents (e.g., toluene) : The deprotonation mechanism shifts to a dimer-based pathway. nih.govnih.gov This can lead to significantly accelerated reaction rates compared to reactions in THF and often results in very high stereoselectivity. nih.gov

The choice of solvent and its concentration can thus be used to control both the rate and stereochemical outcome of C-H deprotonation.

Influence of Silylating Agents on Lithiation Regioselectivity (e.g., Pyrimidine (B1678525) Nucleosides)

The regioselectivity of deprotonation by LiHMDS can be strategically controlled by the addition of silylating agents. This is particularly evident in the lithiation of pyrimidine nucleosides like uridine. nih.govresearchgate.net

Studies have shown that LiHMDS alone is not capable of deprotonating the C-6 position of uridine. nih.govresearchgate.net However, when the reaction is conducted in the presence of a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl), lithiation at the C-6 position proceeds efficiently, followed by silylation. nih.govresearchgate.net

The proposed mechanism involves the temporary silylation of the more acidic positions on the uracil (B121893) moiety (O-4 or N-3). nih.govresearchgate.net This transient protection serves to lower the pKa of the proton at the C-6 position, thereby activating it for deprotonation by LiHMDS. nih.govresearchgate.net This strategy effectively directs the regioselectivity of the lithiation, enabling functionalization at a site that is otherwise unreactive towards the base alone. nih.govresearchgate.net This method has been applied to the synthesis of complex nucleoside analogues. nih.govresearchgate.net

Table 2: Effect of Silylating Agent on LiHMDS-Mediated Lithiation of Uridine
ReactantsObserved OutcomeProposed Mechanistic Role of AdditiveReference
Uridine + LiHMDSNo C-6 lithiationN/A nih.govresearchgate.net
Uridine + LiHMDS + Trimethylsilyl ChlorideEfficient C-6 lithiation and silylationTemporary silylation of O-4/N-3 lowers pKa of C-6 proton nih.govresearchgate.net

Solvent and Additive Effects on Reaction Kinetics

The kinetic profile of reactions mediated by Lithium hexamethyldisilazide (LiHMDS) is profoundly influenced by the solvent system and the presence of additives. These components can alter the aggregation state of LiHMDS, solvate the transition states to varying degrees, and ultimately dictate the dominant reaction pathway and its corresponding rate.

Rate Accelerations by Amine Additives (e.g., Triethylamine)

The addition of trialkylamines, such as triethylamine (Et3N), can lead to significant rate accelerations in LiHMDS-mediated reactions compared to those conducted in standard ethereal solvents like tetrahydrofuran (THF). nih.gov For instance, the enolization of certain ketones in a triethylamine/toluene mixture is over 100 times faster than the same reaction in neat THF. nih.gov

This dramatic increase in reaction rate is attributed to a shift in the reaction mechanism. nih.gov In THF, LiHMDS-mediated enolizations typically proceed through a monomer-based transition state. nih.gov In contrast, the use of triethylamine promotes a dimer-based pathway. The exceptional steric demands of the trialkylamine destabilize the ground-state LiHMDS dimer more than they destabilize the dimer-based transition structure. This differential destabilization effectively lowers the activation energy of the dimer-based pathway, resulting in the observed high reaction rates. nih.gov These accelerated reactions are not only mechanistically significant but also offer practical advantages, as using Et3N/hydrocarbon mixtures can be more cost-effective than using THF on large scales. nih.gov

Table 1: Effect of Amine Additive on Reaction Rate

Solvent System Relative Rate Dominant Mechanism
Neat THF 1x Monomer-based
Et3N/Toluene >100x Dimer-based

Impact of Hydrocarbon Cosolvents

The choice of hydrocarbon cosolvent in mixed-solvent systems, such as THF-hydrocarbon mixtures, has a pronounced and unusual impact on the kinetics of LiHMDS-mediated reactions. nih.govnova.edu Studies on the enolization of acylated oxazolidinones have shown that the reaction is highly sensitive to whether hexane or toluene is used as the cosolvent. nih.govnova.eduresearchgate.net This sensitivity is not due to a shift in the LiHMDS dimer-monomer equilibrium, which remains largely unaffected by the choice of hydrocarbon. nih.gov

Instead, the hydrocarbon cosolvent influences the stability of the various possible transition states, leading to changes in the operative reaction mechanism. The reaction order in LiHMDS, a key indicator of the mechanism, varies significantly with changes in THF concentration and the specific hydrocarbon cosolvent employed. nih.gov This complexity has led to the identification of at least four competing mechanisms: monosolvated monomer-based, trisolvated dimer-based, octasolvated monomer-based, and octasolvated dimer-based pathways. nih.govnova.eduresearchgate.net Even under conditions where the LiHMDS monomer is the predominant species in solution, dimer-based reaction pathways can still be significant. nih.govnova.eduresearchgate.net

Table 2: Influence of Hydrocarbon Cosolvent on LiHMDS Reaction Order

THF Concentration Hydrocarbon Cosolvent Observed LiHMDS Order Implied Mechanism
Low Hexane Varies Dimer-based pathways significant
High Hexane Approaches 1.0 Monomer-based pathways dominate
Low Toluene Varies Dimer-based pathways significant
High Toluene Approaches 1.0 Monomer-based pathways dominate

Note: The reaction orders are complex and vary continuously with THF concentration. This table represents a simplified overview of the observed trends.

Reaction with Water and Aggregation-Induced Reactions

While the reaction of LiHMDS with water is known to be violent under standard conditions, studies under specialized, ultra-cold environments have provided insight into the fundamental reactivity of its aggregates. researchgate.net Using a combination of helium nanodroplet infrared spectroscopy and theoretical calculations, the reaction of dimeric LiHMDS, (LiHMDS)₂, with water molecules has been observed at a temperature of 0.37 K. researchgate.netrsc.org

Under these cryogenic conditions, the reaction is nearly barrierless and proceeds via an "aggregation-induced" mechanism. researchgate.netrsc.org The complex formation between a single water molecule and the (LiHMDS)₂ dimer is the initial step. This is followed by a stepwise reaction that results in the formation of a product identified as (LiOH)₂(HMDS)₂. researchgate.netrsc.org The large interaction energy released upon the initial complexation of water with the dimer (approximately 69 kJ/mol) is sufficient to overcome the barriers of the subsequent reaction steps, even within the rapid cooling environment of the helium nanodroplets. researchgate.netrsc.org This observation demonstrates that the aggregated state of LiHMDS can fundamentally enable reaction pathways that might differ from its monomeric form.

Table of Mentioned Compounds

Compound Name
This compound
Triethylamine
Tetrahydrofuran (THF)
Toluene
Hexane
Water
Lithium hydroxide (B78521)
Hexamethyldisilazane (HMDS)
(+)-4-benzyl-3-propionyl-2-oxazolidinone

Lithium Hexamethyldisilazane As a Ligand in Metal Coordination Chemistry

Synthesis of Metal Bis(trimethylsilyl)amides via Salt Metathesisencyclopedia.pubwikipedia.orgwikipedia.orgescholarship.org

The most prevalent method for synthesizing metal bis(trimethylsilyl)amide complexes is through a salt metathesis reaction. wikipedia.orgwikipedia.org This straightforward approach involves reacting an anhydrous metal halide (typically a chloride) with an alkali metal bis(trimethylsilyl)amide, such as lithium hexamethyldisilazane (B44280). encyclopedia.pubwikipedia.org The general reaction is as follows:

MClₙ + n LiN(SiMe₃)₂ → M[N(SiMe₃)₂]ₙ + n LiCl

In this reaction, the lithium chloride (LiCl) byproduct is typically insoluble in the organic solvents used for the reaction and precipitates out. encyclopedia.pub This allows for easy separation by filtration, after which the desired metal bis(trimethylsilyl)amide complex can be purified, often by distillation or sublimation. encyclopedia.pubwikipedia.org

The synthesis of s-block metal bis(trimethylsilyl)amide complexes often utilizes LiHMDS or its sodium (NaHMDS) and potassium (KHMDS) counterparts. encyclopedia.pub While commercially available, LiHMDS can be readily prepared by the deprotonation of bis(trimethylsilyl)amine with n-butyllithium. wikipedia.orgprepchem.com

Reaction for LiHMDS Preparation:

n-BuLi + HN(SiMe₃)₂ → LiN(SiMe₃)₂ + butane (B89635) wikipedia.org

For Group 2 (alkaline-earth) metals, the direct salt metathesis reaction is also common. encyclopedia.pub For instance, calcium or barium complexes can be prepared by treating the respective metal halides with an alkali metal bis(trimethylsilyl)amide. encyclopedia.pub However, alternative methods are sometimes employed to obtain higher purity products free from alkali metal contamination. encyclopedia.pub The structure of the resulting s-block complexes can vary; lithium and sodium complexes are often mononuclear, while heavier alkali metals can form dinuclear compounds. rsc.orgresearchgate.net Alkaline-earth metal complexes may crystallize as mononuclear species with either four- or six-coordinate metal centers, depending on the coordination of other ligands. rsc.orgresearchgate.net

Table 1: Examples of s-Block Metal Complex Synthesis

Metal Precursor Reagent Product Reference
Lithium n-Butyllithium Bis(trimethylsilyl)amine LiN(SiMe₃)₂ wikipedia.org

For d-block transition metals, the standard synthesis route is the salt metathesis reaction between the corresponding anhydrous metal halide and an alkali metal bis(trimethylsilyl)amide. wikipedia.orgescholarship.org The choice of solvent can be critical, with weakly coordinating solvents like diethyl ether being preferred to obtain donor-free complexes. escholarship.org

A well-documented example is the synthesis of the two-coordinate iron(II) complex: wikipedia.org

FeCl₂ + 2 LiN(SiMe₃)₂ → Fe[N(SiMe₃)₂]₂ + 2 LiCl wikipedia.org

Variations on this method exist, such as using more soluble metal halide precursors to facilitate the reaction. For example, the synthesis of tris{bis(trimethylsilyl)amido}titanium(III) can be achieved using a soluble triethylamine (B128534) adduct of titanium(III) chloride. encyclopedia.pubwikipedia.org

Table 2: Selected Transition Metal Bis(trimethylsilyl)amide Complexes and Synthesis Precursors

Metal Metal Precursor Product Reference
Iron (Fe) FeCl₂ Fe[N(SiMe₃)₂]₂ wikipedia.org
Titanium (Ti) TiCl₃(NMe₃)₂ Ti[N(SiMe₃)₂]₃ wikipedia.org
Vanadium (V) VCl₃(NMe₃)₂ V[N(SiMe₃)₂]₃ wikipedia.org

The synthesis of f-block metal bis(trimethylsilyl)amide complexes also relies heavily on salt metathesis. encyclopedia.pub Anhydrous lanthanide chlorides are the most common starting materials due to their cost-effectiveness. encyclopedia.pub The reaction is typically performed in a coordinating solvent like tetrahydrofuran (B95107) (THF), often requiring reflux. encyclopedia.pub The product is then separated from the lithium chloride byproduct by changing the solvent to one in which the lanthanide complex is soluble but LiCl is not, such as toluene (B28343). encyclopedia.pub

General Reaction for Lanthanide Complexes:

LnCl₃ + 3 LiN(SiMe₃)₂ --(THF)--> Ln[N(SiMe₃)₂]₃ + 3 LiCl encyclopedia.pub

Lanthanide triflates, Ln(OTf)₃, can also serve as convenient anhydrous precursors. encyclopedia.pub This method has been used to prepare a range of three-coordinate lanthanide complexes. semanticscholar.orgrsc.org Similarly, actinide complexes such as those of thorium and uranium are synthesized from their respective tetrachloride precursors. rsc.org

Lithium hexamethyldisilazane is also used to synthesize bis(trimethylsilyl)amide complexes of p-block elements. encyclopedia.pubwikipedia.org For instance, tin(II) bis(trimethylsilyl)amide is prepared from anhydrous tin(II) chloride. wikipedia.org

For some elements, alternative synthetic routes are available. The aluminum complex can be prepared not only by salt metathesis but also by reacting lithium aluminium hydride with bis(trimethylsilyl)amine: encyclopedia.pubwikipedia.org

LiAlH₄ + 4 HN(SiMe₃)₂ → Li[N(SiMe₃)₂] + Al[N(SiMe₃)₂]₃ + 4 H₂ wikipedia.org

LiHMDS is also a key reagent in the synthesis of sulfur-nitrogen compounds. It reacts with sulfur dichloride (SCl₂) to form precursors with pre-formed S–N bonds, which can then be used to synthesize compounds like tetrasulfur tetranitride (S₄N₄). encyclopedia.pubwikipedia.orgwikipedia.org

Reaction for Sulfur-Nitrogen Precursor:

2 LiN(SiMe₃)₂ + SCl₂ → S[N(SiMe₃)₂]₂ + 2 LiCl encyclopedia.pub

Structural Characteristics of Metal Bis(trimethylsilyl)amide Complexesencyclopedia.pubescholarship.org

Metal bis(trimethylsilyl)amide complexes possess distinct structural features primarily dictated by the bulky nature of the [N(SiMe₃)₂]⁻ ligand. encyclopedia.pubwikipedia.org These complexes have low lattice energies and are lipophilic, rendering them soluble in many nonpolar organic solvents. wikipedia.org This solubility contrasts sharply with the insolubility of simple metal halides in such solvents. wikipedia.org

The most significant characteristic of the bis(trimethylsilyl)amide ligand is its substantial steric bulk. encyclopedia.pubwikipedia.org This steric hindrance plays a critical role in determining the coordination number and geometry of the resulting metal complex. escholarship.org The bulky trimethylsilyl (B98337) groups prevent the coordination of a large number of ligands around the metal center, often resulting in complexes with unusually low coordination numbers. wikipedia.orgescholarship.org

This steric crowding is also a primary reason that many metal bis(trimethylsilyl)amide complexes are monomeric in nature. wikipedia.org By preventing intermolecular interactions and the formation of polymeric structures, the ligand promotes the formation of discrete molecular units. wikipedia.org However, this is not a universal rule. While many complexes are monomeric, especially in the gas phase or in solution, some exist as dimers or even tetramers in the solid state. encyclopedia.pubwikipedia.org For example, several divalent first-row transition metal complexes, such as those of manganese, iron, and cobalt, are monomeric in the gas phase but form amide-bridged dimers in the crystalline phase. wikipedia.orgescholarship.org The tendency to oligomerize is particularly pronounced for Group 11 metal complexes, which often form tetramers. wikipedia.org

The monomeric or dimeric nature of these complexes has a direct impact on their reactivity. The low coordination number and exposed metal center in monomeric species can lead to enhanced reactivity compared to coordinatively saturated or polymeric analogues. wikipedia.org

Table 3: Aggregation State of Selected Metal Bis(trimethylsilyl)amide Complexes

Complex Phase Aggregation State Reference
Fe[N(SiMe₃)₂]₂ Gas Phase Monomeric wikipedia.org
Fe[N(SiMe₃)₂]₂ Solid State Dimeric wikipedia.orgescholarship.org
Mn[N(SiMe₃)₂]₂ Gas Phase Monomeric wikipedia.org
Mn[N(SiMe₃)₂]₂ Solid State Dimeric escholarship.org
Co[N(SiMe₃)₂]₂ Gas Phase Monomeric wikipedia.org

Lipophilicity and Solubility in Nonpolar Solvents

The considerable lipophilicity of this compound (LiHMDS) is a direct consequence of its molecular structure, specifically the presence of two bulky trimethylsilyl, -Si(CH3)3, groups. These nonpolar alkylsilyl groups dominate the surface of the molecule, minimizing unfavorable interactions with nonpolar solvents and allowing it to dissolve readily in a variety of such media. This high solubility in nonpolar organic solvents is a significant advantage in many synthetic procedures. wikipedia.org

When LiHMDS is employed as a ligand, it imparts these lipophilic characteristics to the resulting metal complexes. google.comrsc.org Metal complexes formed with the hexamethyldisilazide (HMDS⁻) ligand, such as metal bis(trimethylsilyl)amides, are soluble in a wide range of nonpolar organic solvents, including hexane (B92381) and toluene. wikipedia.orggoogle.comrsc.org This enhanced solubility often renders them more reactive than their corresponding inorganic metal halide precursors, which frequently suffer from poor solubility in these media. rsc.org The aggregation state of LiHMDS in solution is highly dependent on the nature of the solvent; in non-coordinating nonpolar solvents like toluene and pentane, it tends to form higher-order oligomers, such as trimers. google.com

Aggregation Behavior of LiHMDS in Different Solvent Types
Solvent TypePredominant SpeciesExample Solvents
Coordinating (Polar)Monomers and DimersEthers, Amines
Non-coordinating (Nonpolar)Trimers and other higher oligomersToluene, Pentane, Hexane

Novel Coordination Architectures

The steric bulk and electronic properties of the hexamethyldisilazide ligand enable the formation of novel and unusual coordination architectures that deviate from classical coordination geometries. These structures are of significant interest for their unique reactivity and potential applications in catalysis.

While lithium complexes often exhibit four-coordinate, tetrahedral geometries, the steric hindrance imposed by the HMDS⁻ ligand can stabilize lower coordination numbers. A notable example is the formation of a mononuclear, three-coordinate lithium(I) complex. The reaction of this compound with 4,4-dimethyl-2-phenyl-2-oxazoline (B92119) (Phox) in hexane yields crystals of bis(4,4-dimethyl-2-phenyl-2-oxazoline-κN)(hexamethyldisilylamido-κN)lithium, [Li{N(Si(CH3)3)2}(Phox)2]. wikipedia.orgnih.govresearchgate.net

X-ray crystallography reveals that the lithium(I) center in this complex adopts a trigonal–planar coordination geometry. wikipedia.orgnih.govresearchgate.net The coordination sphere consists of three nitrogen donor atoms: one from the HMDS⁻ anion and two from the monodentate oxazoline (B21484) ligands. wikipedia.orgnih.govresearchgate.net This departure from the more common tetrahedral arrangement highlights the influence of the sterically demanding HMDS⁻ ligand in controlling the coordination environment of the metal center. wikipedia.orgnih.govresearchgate.net

Structural Details of [Li{N(Si(CH3)3)2}(Phox)2]
ParameterDescriptionReference
Metal CenterLithium(I) wikipedia.orgnih.govresearchgate.net
Coordination Number3 wikipedia.orgnih.govresearchgate.net
GeometryTrigonal-planar wikipedia.orgnih.govresearchgate.net
Ligands1 x Hexamethyldisilazide (HMDS⁻), 2 x 4,4-dimethyl-2-phenyl-2-oxazoline (Phox) wikipedia.orgnih.govresearchgate.net

Recent research has shown that LiHMDS can participate in the formation of a novel class of complexes known as metal anionic crowns (MACs). nih.gov These are macrocyclic structures where the anionic ring encapsulates another anion. The reaction of LiHMDS with a lithium halide source, such as lithium chloride (LiCl), in the presence of a chiral diamine ligand like (R,R)-N,N,N',N'-tetramethylcyclohexane-1,2-diamine ((R,R)-TMCDA), can lead to the formation of an unusual halide-deficient amido complex. nih.gov

Specifically, this reaction has yielded a complex anion, [{Li₅(μ-HMDS)₅Cl}⁻], which features a ten-membered Li₅N₅ ring of alternating lithium and nitrogen atoms that encapsulates a central chloride anion. nih.gov This represents a previously unreported type of Li₅N₅ ring structure. nih.gov The formation of such MACs demonstrates the ability of LiHMDS to assemble into complex, supramolecular architectures and highlights the significant, non-innocent role that lithium halides can play in the structural chemistry of lithium amides. nih.gov When lithium iodide was used instead of lithium chloride, a MAC complex was not isolated; instead, a polymeric species was formed. nih.gov

This compound is a valuable reagent for the synthesis of a wide array of metal amide complexes, which in turn serve as important precursors to more intricate coordination compounds. rsc.org Through salt metathesis reactions, LiHMDS reacts readily with various metal halides (MXn) to produce the corresponding metal bis(trimethylsilyl)amide complexes, M(HMDS)n, and lithium halide (LiX). rsc.org

M(HMDS)n + n LiX → MXn + n LiN(Si(CH₃)₃)₂

These resulting metal amide complexes possess a built-in base (the HMDS⁻ ligand) and are highly soluble in nonpolar organic solvents. rsc.org This combination of properties allows them to react conveniently with protic ligand precursors (L-H), leading to the formation of new, more complex coordination compounds and the volatile, easily removed neutral bis(trimethylsilyl)amine. rsc.org

M(HMDS)n + n L-H → M(L)n + n HN(Si(CH₃)₃)₂

This synthetic route is a cornerstone in coordination chemistry, providing access to a multitude of complexes that might be otherwise difficult to synthesize. rsc.org

Advanced Applications of Lithium Hexamethyldisilazane in Organic Synthesis and Materials Science

Enolate Chemistry and Transformations

Lithium hexamethyldisilazane (B44280) (LiHMDS) is a sterically hindered, non-nucleophilic base that is widely employed in organic synthesis for the generation of enolates from carbonyl compounds. Its bulky nature favors the formation of kinetic enolates, and its strong basicity ensures rapid and complete deprotonation. These characteristics make LiHMDS a crucial reagent in a variety of stereoselective transformations, including alkylations, aldol (B89426) condensations, and Claisen rearrangements.

Stereoselective Alkylations

Stereoselective alkylation reactions are fundamental transformations in organic chemistry for the formation of carbon-carbon bonds with control over the three-dimensional arrangement of atoms. LiHMDS plays a pivotal role in several of these methods, primarily by generating the required enolate in a controlled manner.

Fráter–Seebach Alkylation

The Fráter–Seebach alkylation is a diastereoselective alkylation of chiral β-hydroxy esters. rsc.orgnih.gov In this reaction, two equivalents of a strong, non-nucleophilic base, such as LiHMDS, are used to first deprotonate the hydroxyl group and then to enolize the ester. rsc.orgnih.gov The resulting dianion forms a stable six-membered chelate with the lithium cation.

The subsequent addition of an alkylating agent, such as an alkyl halide, leads to the alkylation of the enolate. The steric hindrance imposed by the chiral hydroxyl group directs the incoming electrophile to the opposite face of the enolate, resulting in a high degree of diastereoselectivity. nih.gov This method has proven to be highly effective in the synthesis of various natural products due to its high yields and predictable stereochemical outcome. nih.govacs.org

Table 1: Key Features of the Fráter–Seebach Alkylation

FeatureDescription
Substrate Chiral β-hydroxy esters
Base Strong, non-nucleophilic base (e.g., LiHMDS, LDA)
Intermediate Chelated lithium enolate
Stereoselectivity High diastereoselectivity
Applications Natural product synthesis

Enantioselective Alkylations

While LiHMDS itself is an achiral reagent, it is a key component in several enantioselective alkylation strategies. These methods typically involve the use of a chiral auxiliary or a chiral ligand to induce asymmetry in the alkylation of a prochiral ketone or ester.

One common approach involves the use of chiral lithium amides as non-covalently bound chiral auxiliaries. nih.gov In this scenario, a chiral amine is deprotonated with an organolithium reagent to form a chiral lithium amide. This chiral base is then used to deprotonate a prochiral carbonyl compound, generating an achiral lithium enolate. However, this enolate exists within a chiral environment due to the formation of mixed aggregates with the chiral lithium amide. nih.gov This chiral environment influences the trajectory of the incoming electrophile, leading to the preferential formation of one enantiomer of the alkylated product.

Another strategy involves the use of catalytic amounts of a chiral ligand in combination with a metal catalyst and LiHMDS as the base. For instance, in molybdenum-catalyzed asymmetric allylic alkylation, LiHMDS is employed to generate the nucleophile from a malonate derivative. nih.gov The enantioselectivity of the reaction is controlled by a chiral ligand coordinated to the molybdenum center. The choice of the counterion of the hexamethyldisilazide base can significantly impact the reaction's yield, with LiHMDS often providing better results than its sodium (NaHMDS) or potassium (KHMDS) counterparts. nih.gov

The development of these methods allows for the enantioselective construction of carbon-carbon bonds, including the formation of challenging all-carbon quaternary stereocenters. nih.gov

Table 2: Strategies for Enantioselective Alkylation Involving LiHMDS

StrategyDescriptionKey Components
Chiral Lithium Amides A chiral lithium amide is used as a base to create a chiral environment around the achiral lithium enolate.Chiral amine, organolithium reagent, prochiral carbonyl compound, LiHMDS (as a conceptual parallel)
Metal-Catalyzed Asymmetric Alkylation A chiral ligand complexed to a metal catalyst directs the enantioselectivity of the alkylation of a nucleophile generated by LiHMDS.Chiral ligand, metal catalyst (e.g., Mo), LiHMDS, prochiral nucleophile precursor

Hydroboration of Unsaturated Substrates (Alkynes and Alkenes)

Transition-Metal-Free Approaches

Lithium hexamethyldisilazane (LiHMDS) serves as an effective precatalyst in transition-metal-free hydroboration reactions. organic-chemistry.org This methodology facilitates the hydroboration of alkynes and alkenes using pinacolborane (HBpin) as the hydride source, providing an efficient route to synthesize valuable alkyl and vinyl boronates. organic-chemistry.org The process is noted for its environmental and economic advantages, offering a cost-effective and non-toxic alternative to traditional transition-metal-catalyzed methods. organic-chemistry.org Mechanistic studies suggest that the reaction proceeds through the in situ formation of a BH3 species, which is responsible for driving the hydroboration turnover. organic-chemistry.org This pathway is distinct from other lithium-catalyzed hydroborations as it does not involve alkynyl lithium intermediates. organic-chemistry.org

Substrate Scope and Yield Optimization

The applications of LiHMDS span a wide range of substrates, with reaction conditions often optimized to achieve high yields. In the transition-metal-free hydroboration of alkynes and alkenes, LiHMDS has demonstrated superior performance compared to other lithium catalysts. organic-chemistry.org Optimization studies identified toluene (B28343) as an effective solvent, with reactions carried out at 100°C under a nitrogen atmosphere achieving yields of up to 99%. organic-chemistry.org The method shows broad substrate tolerance, accommodating various electron-rich and electron-deficient alkynes, styrenes, and aliphatic alkenes. organic-chemistry.org

In another application, LiHMDS is used to convert nitriles into amidines. For substrates like benzimidazole (B57391) (BI) and 4-azabenzimidazole (azaBI) nitriles, a transient protection strategy using trimethylsilyl (B98337) (TMS) groups allows the reaction to proceed efficiently, affording amidines in yields ranging from 58% to 88%. nih.gov

LiHMDS is also pivotal in molybdenum-catalyzed asymmetric allylic alkylation. In optimizing the reaction conditions, LiHMDS was found to be a more effective base than its sodium (NaHMDS) or potassium (KHMDS) counterparts, delivering the desired product in a 30% yield, whereas KHMDS resulted in only trace amounts. acs.org Furthermore, LiHMDS in a triethylamine (B128534) (Et3N)/toluene solvent system can rapidly enolize acyclic ketones and esters with high E/Z selectivity. nih.gov

Table 1: Substrate Scope and Yields in LiHMDS-Mediated Reactions

Reaction TypeSubstrate ClassReagentsYieldCitation
HydroborationAlkynes, AlkenesPinacolboraneUp to 99% organic-chemistry.org
Amidine SynthesisBenzimidazole nitrilesTrimethylsilyl (transient protection)58-88% nih.gov
Asymmetric Allylic AlkylationDiethyl malonate, Allylic carbonateMolybdenum catalyst30% acs.org
EnolizationAcyclic ketones, EstersTriethylamine/TolueneHigh E/Z Selectivity nih.gov

Polymerization Reactions

This compound is a highly efficient initiator and catalyst in various polymerization reactions, enabling the synthesis of well-defined polymers with controlled characteristics. mdpi.comnih.gov

Ring-Opening Polymerization of Alpha-Amino Acid N-Carboxyanhydrides (NCAs)

LiHMDS has been identified as an initiator for the extremely rapid ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). nih.govamanote.com This process is significantly faster than conventional methods that use primary amine initiators, with polymerization often reaching completion within minutes or hours instead of days. nih.gov The reaction can be conducted in an open vessel, a notable advantage over traditional NCA polymerizations that are highly sensitive to moisture and typically require glove box conditions. nih.gov Mechanistic studies indicate that the polymerization proceeds via an anionic ring-opening mechanism. nih.gov This method produces polypeptides with variable chain lengths (degree of polymerization from 20 to 1294) and narrow molecular weight distributions (Mw/Mn = 1.08–1.28), demonstrating the living nature of the polymerization. nih.gov

Synthesis of Polypeptides and Polypeptide Libraries

The superfast polymerization of NCAs initiated by LiHMDS provides a robust and efficient platform for the synthesis of polypeptides and polypeptide libraries. nih.gov The rapid nature of the reaction allows for the parallel and large-scale production of diverse polypeptides. mdpi.comresearchgate.net This capability is particularly valuable for high-throughput functional screening, where large libraries of distinct polypeptides are required to explore their biological or material properties. nih.gov

Other Polymerization Catalysis (e.g., Poly(p-benzamide)s, Cyclic Poly(α-peptoid)s)

The catalytic activity of LiHMDS extends beyond polypeptide synthesis. It is employed as a base to catalyze the polymerization reaction for the synthesis of poly(p-benzamide)s. sigmaaldrich.com

Additionally, LiHMDS is instrumental in a simple and efficient route to produce cyclic poly(α-peptoid)s through the ring-expansion polymerization (REP) of N-alkylated-N-carboxyanhydrides (NNCAs). pasteur.frnih.govresearchgate.net This method, conducted in dimethylformamide (DMF), allows for the synthesis of bioactive macrocycles, including those with potential pharmaceutical applications against bacteria such as Clostridioides difficile. nih.govfigshare.com

Carbon-Carbon Bond Forming Reactions

As a strong, sterically hindered, non-nucleophilic base, LiHMDS is widely used to facilitate a variety of carbon-carbon bond forming reactions. wikipedia.orgcommonorganicchemistry.com Its primary role is often the deprotonation of a carbon acid to generate a reactive carbanion, such as an enolate or an acetylide. wikipedia.orgchemicalbook.com

These reactive intermediates are central to several key synthetic transformations:

Enolate Formation: LiHMDS is frequently used to generate lithium enolates from ketones and esters. nih.govwikipedia.org These enolates are key intermediates in aldol condensations and Claisen condensations (including mixed Claisen condensations), which are fundamental C-C bond-forming reactions. nih.govwikipedia.org

Fráter–Seebach Alkylation: This reaction, which involves the stereoselective alkylation of chiral β-hydroxy esters, utilizes bases like LiHMDS to form the necessary enolate. wikipedia.org

Wittig Reaction: LiHMDS serves as a strong base to deprotonate the phosphonium (B103445) salt, forming the ylide required for the Wittig reaction. commonorganicchemistry.com

Allylic Alkylation: In transition-metal-catalyzed reactions, such as the molybdenum-catalyzed asymmetric allylic alkylation, LiHMDS is used as the stoichiometric base to generate the nucleophile (e.g., a malonate anion) for the C-C bond formation. acs.org

Synthesis of Complex Molecules: Its utility is also demonstrated in the synthesis of complex natural products, such as 10-cyanoverticillene, where it participates in C-C bond formation steps. lookchem.com

C-C Bond Formation in Complex Molecule Synthesis

The ability of LiHMDS to generate carbanions, particularly enolates, under kinetically controlled conditions is fundamental to its application in constructing the carbon skeletons of complex natural products and synthetic targets. Its role is crucial in reactions where precise control over reactivity and stereochemistry is required.

One notable example is its use in the synthesis of 10-cyanoverticillene, where it facilitates a key C-C bond-forming step. LiHMDS is also instrumental in the π-facial stereoselective alkylation of chiral bicyclic lactams, where its bulky nature helps to direct the approach of the electrophile, thereby controlling the diastereoselectivity of the reaction. Furthermore, LiHMDS is frequently used in classic C-C bond-forming reactions such as Fráter–Seebach alkylation and mixed Claisen condensations, where it serves to generate the necessary lithium enolates from ester precursors. wikipedia.org

Asymmetric Cross-Coupling Reactions

In the field of asymmetric catalysis, LiHMDS serves as a critical ancillary base, enabling the function of chiral catalysts to achieve high enantioselectivity. Its primary role is to deprotonate a pro-chiral substrate or a component of the catalytic cycle without interfering with the catalyst's performance.

LiHMDS has been effectively utilized in molybdenum-catalyzed asymmetric allylic alkylation reactions. Research has highlighted a pronounced counterion effect, where LiHMDS provided significantly better yields compared to its sodium (NaHMDS) or potassium (KHMDS) counterparts. This suggests that the lithium cation may play a dual role, acting as both a base and a Lewis acid to facilitate the ionization of the electrophile, thereby enhancing reactivity and stereocontrol. In other applications, LiHMDS aids in the deprotonation steps required for dynamic kinetic resolutions in asymmetric cross-coupling processes.

α-Arylation of Aryl Esters

The direct α-arylation of esters is a powerful method for synthesizing α-aryl carboxylic acid derivatives, which are common structural motifs in pharmaceuticals. Palladium-catalyzed cross-coupling reactions have emerged as a highly efficient means to achieve this transformation, and the choice of base is critical for success.

Research has demonstrated that LiHMDS is a particularly effective base for the palladium-catalyzed α-arylation of esters with aryl halides. In these reactions, LiHMDS cleanly deprotonates the ester to form a reactive enolate intermediate without causing significant side reactions. The use of sterically demanding phosphine (B1218219) ligands, such as tri-tert-butylphosphine (P(t-Bu)₃), in combination with LiHMDS allows for the coupling of a wide range of esters and aryl halides with high selectivity and yields.

EntryAryl HalideEsterCatalyst/LigandBaseYield (%)
14-chlorotoluenetert-butyl acetatePd(dba)₂ / P(t-Bu)₃LiHMDS90
21-chloronaphthalenetert-butyl acetatePd(dba)₂ / P(t-Bu)₃LiHMDS96
34-chloroanisolemethyl isobutyratePd(dba)₂ / P(t-Bu)₃LiHMDS85
42-chloropyridinetert-butyl propionatePd(dba)₂ / P(t-Bu)₃LiHMDS78

This table presents representative data on the efficacy of LiHMDS in palladium-catalyzed α-arylation reactions.

Darzens Condensation

The Darzens condensation, or glycidic ester condensation, is a classic reaction that involves the coupling of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester). The selection of a strong, non-nucleophilic base is essential to deprotonate the α-haloester without attacking the carbonyl electrophile.

LiHMDS is well-suited for this purpose due to its steric bulk and high basicity. It efficiently generates the required enolate from the α-haloester, which then undergoes nucleophilic addition to the carbonyl compound, followed by intramolecular cyclization to yield the final glycidic ester product. chemicalbook.com This application showcases the utility of LiHMDS in facilitating tandem addition-cyclization sequences. chemicalbook.com

Other Synthetic Transformations

Beyond the aforementioned applications, LiHMDS is a versatile reagent employed in a variety of other critical synthetic transformations, including aminations and more complex cyclization reactions.

Allylic Amination Reactions

Allylic amination represents a direct method for the formation of C-N bonds, providing access to valuable allylic amine scaffolds. The direct allylic C-H amination of alkenes is an attractive but challenging transformation, often requiring transition metal catalysis. In such reactions, a strong base is often needed to deprotonate the amine nucleophile, increasing its reactivity. LiHMDS can serve this function, preparing the nitrogen nucleophile for subsequent catalytic C-N bond formation. Its non-nucleophilic character is advantageous, preventing competitive addition to the alkene or catalyst complex.

Cyclization Reactions (e.g., Oxazolidinone Derivatives)

LiHMDS is a powerful tool for promoting cyclization reactions to form heterocyclic compounds, which are prevalent in medicinal chemistry. Its ability to generate specific anionic intermediates in situ allows for controlled intramolecular reactions.

A key example is the enolization of N-acylated oxazolidinones. LiHMDS can selectively deprotonate the α-carbon of the acyl group, forming a lithium enolate. This intermediate can then be trapped by an electrophile or participate in subsequent intramolecular cyclization reactions. The mechanism of these enolizations can be complex, sometimes proceeding through dimer-based pathways, and is sensitive to solvents and cosolvents. Furthermore, LiHMDS has been used to induce in situ cyclocondensation reactions for the efficient synthesis of N-substituted 2-carboxy-4-quinolones, demonstrating its utility in constructing complex, fused heterocyclic systems. rsc.org

Isomerizations

This compound (LiHMDS) serves as an effective reagent in promoting isomerization reactions, particularly in the conversion of epoxides to allylic alcohols. This transformation is a key step in the synthesis of various complex organic molecules. The strong, yet sterically hindered nature of LiHMDS allows it to act as a base, facilitating the abstraction of a proton and subsequent rearrangement of the epoxide to the more stable allylic alcohol.

A notable example is the treatment of a protected epoxide with LiHMDS in tetrahydrofuran (B95107) (THF) at reflux temperature, which exclusively yields the corresponding allylic alcohol. This high degree of selectivity is crucial in synthetic chemistry, where the formation of specific isomers is often desired. In contrast, the use of other lithium amide bases, such as lithium di-n-propylamide, can lead to the formation of unexpected allylic alcohol isomers, highlighting the unique reactivity and selectivity of LiHMDS in these transformations. researchgate.net

Wittig Reactions

In the realm of alkene synthesis, the Wittig reaction stands as a cornerstone methodology, and this compound plays a pivotal role as a strong, non-nucleophilic base. nih.gov The primary function of LiHMDS in the Wittig reaction is to deprotonate the phosphonium salt, thereby generating the crucial phosphonium ylide intermediate. nih.gov The bulky nature of the hexamethyldisilazide ligand prevents the base from acting as a nucleophile itself, which could otherwise lead to unwanted side reactions with the carbonyl compound or the phosphonium salt.

The mechanism of the Wittig reaction, particularly under lithium-free conditions, is understood to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound to directly form an oxaphosphetane intermediate. wikipedia.org However, the presence of lithium salts, such as the lithium cation from LiHMDS, can significantly influence the stereochemical outcome of the reaction. wisc.edu This influence is attributed to the potential stabilization of betaine (B1666868) intermediates, which can affect the transition state energies and ultimately the ratio of (E)- to (Z)-alkene isomers produced. nsf.gov The choice of base is therefore a critical parameter in controlling the stereoselectivity of the Wittig reaction.

Synthesis of Heterocyclic Compounds

This compound has proven to be a valuable tool in the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. Its utility stems from its ability to act as a potent base to induce cyclization reactions or to facilitate the formation of key intermediates.

One significant application is in the synthesis of N-substituted 2-carboxy-4-quinolones. A method involving a direct reductive amination followed by a LiHMDS-induced in situ cyclocondensation has been developed. nih.govscispace.com This approach provides a range of 4-quinolone analogues with a broad substrate scope in moderate yields and with good regioselectivity. nih.govscispace.com

Furthermore, LiHMDS is instrumental in the synthesis of benzimidazole (BI) and 4-azabenzimidazole (azaBI) amidines from their corresponding nitriles. mdma.ch These amidines are important precursors for various biologically active molecules. A transient trimethylsilyl (TMS) protection strategy allows for the successful use of LiHMDS, which would otherwise deprotonate the imidazole ring's NH group. mdma.ch This method offers a significant advantage over the traditional, lower-yielding Pinner reaction. mdma.ch The resulting amidines can be obtained in high yields, up to 88%. mdma.ch

The application of LiHMDS also extends to the synthesis of pyridine derivatives, further underscoring its versatility in the construction of nitrogen-containing heterocyclic systems. masterorganicchemistry.com

Applications in Thin Film Deposition

This compound is a key precursor in the field of materials science, specifically for the deposition of thin films containing lithium. Its preference over other precursors, such as lithium tert-butoxide, is due to its lower melting point of 70°C, which simplifies handling and delivery in deposition systems. LiHMDS has been successfully employed in Atomic Layer Deposition (ALD) for the growth of a variety of lithium-containing materials, including lithium fluoride (LiF), lithium nitride (Li3N), lithium carbonate (Li2CO3), lithium phosphate (Li3PO4), and lithium phosphorus oxynitride (LiPON).

A significant aspect of using LiHMDS is its dual-source capability, where it can act as a source for both lithium and, undesirably in some cases, silicon. The presence of silyl (B83357) groups in the LiHMDS molecule can lead to the incorporation of silicon into the deposited film. Understanding and controlling this silicon incorporation is a critical area of research to produce pure, Si-free lithium-containing thin films for applications such as next-generation lithium-ion batteries.

Atomic Layer Deposition (ALD) of Lithium-Containing Films

Atomic Layer Deposition (ALD) is a thin film deposition technique that allows for precise control over film thickness and composition at the atomic level. LiHMDS is a well-established precursor for the ALD of various lithium-containing films, which are of interest for energy storage devices. The choice of co-reactant used with LiHMDS is crucial in determining the composition of the resulting film.

For instance, when LiHMDS is combined with trimethylphosphate (TMP), it exhibits single-source behavior for lithium, leading to the deposition of crystalline lithium phosphate (Li3PO4). In contrast, when paired with an oxygen plasma (O2*), LiHMDS acts as a dual-source precursor for both lithium and silicon, resulting in the formation of a lithium silicate film. The ALD process for lithium silicate films using LiHMDS and ozone has been shown to produce amorphous films over a wide temperature range (150-400°C). The growth rate and composition of these films are strongly dependent on the deposition temperature.

Lithium-Containing Film Co-reactant(s) Deposition Temperature (°C) Film Characteristics
Lithium Phosphate (Li3PO4)Trimethylphosphate (TMP)225-350Crystalline
Lithium SilicateOxygen Plasma (O2*)150Dual-source behavior, Si incorporation
Lithium SilicateOzone (O3)150-400Amorphous, temperature-dependent composition
Lithium Phosphorus Oxynitride (LiPON)Diethyl phosphoramidate-Solid-state electrolyte
Lithium Fluoride (LiF)--Battery material
Lithium Nitride (Li3N)--Battery material
Lithium Carbonate (Li2CO3)--Battery material

This table is generated based on data from multiple sources.

Control of Silicon Incorporation in ALD Processes

A key challenge in using LiHMDS for the ALD of lithium-containing films is the unintentional incorporation of silicon into the film. The silyl groups within the LiHMDS molecule are the source of this silicon. The mechanism of silicon incorporation is linked to the surface reactions during the ALD process. It has been proposed that Si incorporation occurs during the LiHMDS dosing step due to competition between LiHMDS and its byproduct, hexamethyldisilazane (HMDS), for chemisorption on surface hydroxyl (-OH) groups.

The choice of co-reactant plays a critical role in controlling the dual-source behavior of LiHMDS and, consequently, the level of silicon incorporation. Research has shown that using an oxygen plasma (O2*) as the co-reactant results in linear film growth but leads to Si-containing films. In this process, it is believed that the combustion of physisorbed LiHMDS ligands by the oxygen plasma is a source of silicon redeposition onto the film.

Conversely, when water (H2O) is used as the co-reactant, it leads to a fast, non-surface-reaction-limited growth and results in Si-free films. This indicates that the reaction pathway with water effectively prevents the incorporation of silicon from the LiHMDS precursor. Furthermore, it has been demonstrated that any incorporated silicon can be abstracted from the film by introducing a hydrogen (H2) plasma step after the oxygen plasma step. These findings are crucial for developing ALD processes that can produce pure, silicon-free lithium-containing films for advanced battery applications.

Co-reactant Resulting Film Composition Silicon Content (at. %) Growth Characteristics
Oxygen Plasma (O2*)Si-containing16.2Linear, ALD-type growth
Water (H2O)Si-free-Fast, non-surface-reaction-limited growth

This table is generated based on data from a study conducted at a deposition temperature of 200°C.

Future Directions and Emerging Research Avenues

Development of Novel Lithium Hexamethyldisilazane (B44280) Variants and Modified Reactivity

The development of novel variants of lithium amides, particularly chiral versions, represents a significant frontier in asymmetric synthesis. These chiral lithium amides, which are structurally related to LiHMDS, are instrumental in achieving enantioselectivity in various chemical transformations. usask.ca

Chiral Lithium Amides:

Chiral lithium amides are designed to induce asymmetry in chemical reactions, a critical aspect in the synthesis of pharmaceuticals and natural products. bham.ac.uk The underlying principle of their application is the "asymmetric deprotonation" of prochiral ketones. This process, facilitated by a chiral lithium amide, generates a chiral enolate, which can then react with an electrophile to produce an enantiomerically enriched product. usask.ca The C2-symmetric bis-phenylethylamide is a notable example of a chiral lithium amide that has demonstrated high levels of asymmetric induction. iupac.org

The efficacy of these chiral bases can be significantly influenced by the presence of additives, such as inorganic salts. usask.ca For instance, the addition of salts has been observed to enhance the enantiomeric excess in certain reactions. iupac.org Research is ongoing to explore the full potential of these additives in modulating the reactivity and selectivity of chiral lithium amides.

Polymer-Supported Chiral Lithium Amides:

To enhance the practicality and recyclability of chiral lithium amides, researchers have developed polymer-supported versions. usask.ca These solid-phase reagents simplify the reaction workup and allow for the regeneration and reuse of the chiral base, which is economically advantageous. usask.canih.gov Polymer-supported chiral lithium amides have been successfully employed in the asymmetric deprotonation of prochiral cyclic ketones, yielding trimethylsilyl (B98337) enol ethers with high enantiomeric excess. nih.gov A key advantage of these supported bases is their ability to be recycled and reused without a significant loss of reactivity or selectivity. nih.gov

The table below summarizes the enantiomeric excess achieved in the asymmetric deprotonation of various epoxides using newly designed chiral nonracemic lithium amide bases derived from (R)-phenylglycine. acs.org

EpoxideChiral LigandEnantiomeric Excess (% ee)Product
Cyclohexene oxide(R)-6a derived base80(S)-2-cyclohexen-1-ol
cis-Cyclooctene oxide(R)-6a derived base51(S)-allylic alcohol

This table illustrates the enantioselectivity achieved with a specific chiral lithium amide variant. acs.org

Future research in this area is directed towards the design and synthesis of new chiral ligands to further improve enantioselectivity and broaden the scope of substrates for asymmetric transformations. acs.org

Advanced Spectroscopic and Computational Methodologies for Deeper Mechanistic Understanding

A deeper mechanistic understanding of LiHMDS's behavior is being pursued through the integration of advanced spectroscopic techniques and computational modeling. These approaches are crucial for elucidating the complex solution-state structures and reactivity of LiHMDS.

Spectroscopic Investigations:

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing isotopes such as ⁶Li and ¹⁵N, has been a powerful tool for studying the aggregation and solvation of LiHMDS in various solvents. cornell.edu These studies have revealed a complex interplay between the solvent and the aggregation state of LiHMDS, which can exist as monomers, dimers, trimers, and even higher-order aggregates. acs.orgnih.gov For example, in THF solution, LiHMDS is predominantly found as di-solvated monomers and dimers. acs.orgnih.gov

Recent work has also employed ultrasonic relaxation spectroscopy to investigate the aggregation and solvation of LiHMDS in toluene (B28343). mdpi.com This technique, combined with computational analysis, has helped to refine the understanding of the formation of aggregated species and their thermodynamic properties. mdpi.com

Computational Modeling:

Quantum-chemical methods, such as Density Functional Theory (DFT), are being used to model the structures and energetics of LiHMDS complexes. acs.orgnih.gov These computational studies have explored monomers, dimers, trimers, and tetramers of LiHMDS, both unsolvated and microsolvated with solvent molecules like THF. acs.orgnih.gov The calculations have highlighted the importance of temperature effects on the degrees of solvation and aggregation. acs.orgnih.gov For instance, at 0 K, higher degrees of solvation and aggregation are observed compared to 298 K. acs.orgnih.gov

MNDO computational studies have also been employed to predict the effects of co-solvents like HMPA on the formation and stability of mixed aggregates of lithium dialkylamides. acs.org These theoretical predictions are then correlated with experimental NMR data to provide a comprehensive picture of the solution-state behavior of these reagents. cornell.edu

The following table presents the calculated thermodynamic parameters for the structural mechanisms of LiHMDS in toluene, as determined by temperature-dependent ultrasonic relaxation spectroscopy. mdpi.com

Structural MechanismActivation Enthalpy (ΔH)Activation Entropy (ΔS)
Self-aggregation of LiHMDS4.98 ± 0.32 kcal/mol10.57 ± 1.09 cal/mol·K
Hetero-aggregation with toluene12.84 ± 1.12 kcal/mol17.94 ± 3.79 cal/mol·K

This data quantifies the energetic parameters associated with LiHMDS aggregation processes in a non-polar solvent. mdpi.com

Future research will likely involve the application of more sophisticated spectroscopic techniques and computational models to further unravel the intricate details of LiHMDS-mediated reactions, including the precise structures of transition states.

Expansion of Synthetic Utility in Complex Molecule Synthesis and Industrial Applications

The unique reactivity of LiHMDS continues to be exploited in the synthesis of complex organic molecules and in various industrial processes.

Complex Molecule Synthesis:

LiHMDS is a favored base for generating enolates in a variety of carbon-carbon bond-forming reactions, which are fundamental to the synthesis of complex natural products and pharmaceuticals. wikipedia.org Its high steric hindrance makes it a non-nucleophilic base, which is advantageous in many synthetic transformations. guidechem.com

One notable application is in the synthesis of benzimidazole (B57391) (BI) and 4-azabenzimidazole (azaBI) amidines from nitriles. nih.gov A novel strategy employing trimethylsilyl (TMS) as a transient protecting group for the BI/azaBI ring NH has enabled the successful use of LiHMDS in this transformation, offering a more efficient alternative to traditional methods like the Pinner reaction. nih.gov This one-pot procedure results in high yields (58-88%) and pure products, which is significant for the development of BI/azaBI-based drugs and DNA binders. nih.gov

Industrial Applications:

In the industrial sector, LiHMDS is utilized in a range of applications, from pharmaceutical manufacturing to the production of polymers and electronics. pmarketresearch.comgoogle.com

Pharmaceutical Industry: The demand for LiHMDS is growing due to the increasing complexity of drug molecules, especially in the fields of oncology and antiviral therapeutics. pmarketresearch.com It is essential for precise deprotonation steps in the synthesis of various active pharmaceutical ingredients (APIs). pmarketresearch.com The adoption of continuous manufacturing processes in the pharmaceutical industry also relies on reagents like LiHMDS for scalable and efficient production. pmarketresearch.com

Polymer Chemistry: LiHMDS serves as an efficient catalyst for the ring-opening polymerization (ROP) of cyclic esters, such as lactide, to produce biodegradable polymers like polylactide (PLA). mdpi.com This catalytic system allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions under mild reaction conditions. mdpi.com The rapid polymerization rates achieved with LiHMDS contribute to the sustainable production of these materials. researchgate.net

Electronics: In the electronics industry, LiHMDS is used in the manufacturing of semiconductors and organic light-emitting diodes (OLEDs). pmarketresearch.com It functions as a nitrogen source for the chemical vapor deposition (CVD) of silicon nitride layers, a critical component in advanced chip architectures. pmarketresearch.com

The table below shows the results of the ring-opening polymerization of L-Lactide catalyzed by LiHMDS under different conditions. mdpi.com

Entry[M]₀/[Cat]₀/[I]₀Time (h)Conversion (%)Mₙ (kDa)Đ (Mₙ/Mₙ)
1100:1:0129815.21.55
2100:1:10.08>9916.11.12
3200:1:10.16>9930.21.15
13100:1:1 then +100 D-lactide0.08 + 0.08>9931.51.18

This table demonstrates the efficiency and control LiHMDS offers in polymerization reactions. [M]₀, [Cat]₀, and [I]₀ represent the initial concentrations of monomer, catalyst, and initiator, respectively. mdpi.com

Future work in this area will focus on developing new applications for LiHMDS in materials science and catalysis, as well as optimizing its use in large-scale industrial processes.

Understanding of Aggregation-Reactivity Relationships in Challenging Systems

The relationship between the aggregation state of LiHMDS and its reactivity is a central theme in organolithium chemistry. The reactivity of LiHMDS is profoundly influenced by its aggregation state, which is, in turn, dependent on the solvent, temperature, and the presence of additives. acs.orgnih.gov

In non-polar solvents, unsolvated LiHMDS can form aggregates up to a tetramer. acs.orgnih.gov However, the formation of dimers and trimers is often thermodynamically favored. researchgate.net In coordinating solvents like THF, the aggregates are solvated, and the predominant species are typically monomers and dimers. acs.orgnih.gov

The specific aggregation state of LiHMDS can dictate the outcome of a reaction. For instance, in the enolization of ketones, the stereoselectivity can be dependent on whether the reaction proceeds through a monomer-based or a dimer-based transition state. nih.gov Studies have shown that LiHMDS/Et₃N-mediated enolizations proceed via a dimer-based pathway, leading to high E-selectivity. nih.gov In contrast, enolizations in THF can involve monomer-based transition structures. nih.gov

The formation of mixed aggregates between LiHMDS and other lithium salts, such as lithium enolates or lithium chloride, can also significantly impact reactivity. However, spectroscopic studies have shown that LiHMDS has a low tendency to form mixed aggregates with certain lithium salts, even in the presence of a strong coordinating agent like HMPA. cornell.edu

Future research will continue to investigate these aggregation-reactivity relationships in increasingly complex and synthetically relevant systems. A key challenge is to develop predictive models that can accurately forecast the behavior of LiHMDS under various reaction conditions, enabling more rational control over its reactivity and selectivity.

Q & A

Basic: How should LiHMDS be handled and stored to ensure stability in laboratory settings?

LiHMDS is highly sensitive to air and moisture, requiring rigorous inert conditions. It should be stored under argon or nitrogen in airtight, flame-resistant containers, ideally at 2–8°C . Handling must occur in a glovebox or using Schlenk-line techniques. Exposure to humidity leads to hydrolysis, generating hexamethyldisilazane and lithium hydroxide, which can compromise reaction outcomes . Safety protocols include wearing flame-resistant lab coats and avoiding contact with oxidizing agents due to its low flashpoint (-3°C) .

Basic: What is the mechanistic role of LiHMDS as a non-nucleophilic base in enolate formation?

LiHMDS deprotonates acidic protons (e.g., α-hydrogens in ketones or esters) to form enolates without nucleophilic attack. Its bulky [(Me₃Si)₂N⁻]⁻ structure prevents undesired side reactions, making it ideal for stereoselective aldol condensations and Claisen rearrangements . For example, in aldol reactions, LiHMDS (1.0 M in THF) generates enolates at -78°C, enabling controlled C–C bond formation . Unlike LDA, LiHMDS avoids over-deprotonation in polyfunctional substrates due to its moderate basicity (pKa ~26 in THF) .

Advanced: How do reaction byproducts like hexamethyldisilazane influence enantioselectivity in asymmetric catalysis?

Hexamethyldisilazane, a byproduct of LiHMDS-mediated deprotonation, can reduce enantioselectivity by coordinating to metal catalysts. For instance, in molybdenum-catalyzed allylic alkylations, excess hexamethyldisilazane decreased enantiomeric excess (ee) from 92% to 85% . Mitigation strategies include using alternative bases (e.g., LiOt-Bu) or adding scavengers like molecular sieves. Solvent choice (e.g., THF vs. MTBE) also modulates byproduct solubility and reactivity .

Advanced: What methodological optimizations are critical for synthesizing benzimidazoles/azabenzimidazoles using LiHMDS?

Transient trimethylsilyl (TMS) protection of nitriles enables efficient cyclization with LiHMDS. In one protocol, TMS-protected nitriles react with LiHMDS (1.5 eq, THF, -78°C) to form amidines, followed by DMSO-mediated cyclization (10–15 min, 85–88% yield). This bypasses the low-yielding Pinner reaction and avoids NH4Cl byproducts . Key optimizations include:

  • Solvent : DMSO accelerates ring formation compared to DMF.
  • Stoichiometry : Excess LiHMDS (1.5–2.0 eq) ensures complete deprotonation.
  • Work-up : Ethanol-HCl treatment isolates free amines without HPLC purification .

Advanced: How is LiHMDS utilized in atomic layer deposition (ALD) for lithium-containing thin films?

LiHMDS serves as a precursor for ALD of Li₃N, Li₂CO₃, and LiNbO₃. In Li₃N deposition, LiHMDS reacts with NH₃ at 200–300°C, forming conformal layers critical for solid-state electrolytes. Li₂CO₃ growth (using H2O as co-reactant) demonstrates compatibility with oxide matrices, enabling battery electrode fabrication . Challenges include managing ligand decomposition and achieving stoichiometric control, addressed by pulse/purge cycles and in-situ monitoring .

Advanced: How does LiHMDS compare to LDA or LiOt-Bu in hydroboration and deprotonation efficiency?

Base Deprotonation Strength Byproduct Interference Typical Applications
LiHMDS Moderate (pKa ~26)HexamethyldisilazaneEnolate formation, aldol reactions
LDA Strong (pKa ~35)DiisopropylamineHighly acidic substrates (e.g., alkynes)
LiOt-Bu Weak (pKa ~19)NoneAsymmetric catalysis, sensitive substrates

LiHMDS excels in hydroboration of alkynes with HBpin, achieving >90% yield via in situ BH3 generation. LDA, while stronger, risks over-deprotonation, and LiOt-Bu lacks sufficient basicity for demanding substrates .

Advanced: What experimental strategies resolve contradictions in LiHMDS-mediated reaction outcomes?

Contradictions often arise from solvent polarity, temperature, or trace moisture. For example:

  • Solvent Effects : THF enhances enolate stability, while toluene reduces side reactions in sterically hindered systems .
  • Temperature : Deprotonation at -78°C minimizes retro-aldol pathways .
  • Additives : TMEDA or 18-crown-6 can improve reaction homogeneity but may lower selectivity .
    Case studies include optimizing LiHMDS (1.0 M in THF) with ZnCl₂ to suppress byproduct interference in allylic alkylations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.